9beta-Hydroxymarasmic acid

Description

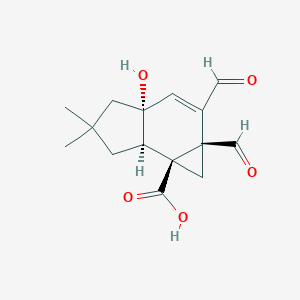

9β-Hydroxymarasmic acid (synonym: 9-hydroxy nonanoic acid, 1) is a hydroxylated carboxylic acid with a nine-carbon chain and a hydroxyl group at the β-position (C-9). It is synthesized via oxidation of 9,10-dihydroxy stearic acid (5) or 9,10-dihydroxyoctadecanedioic acid (6) derived from 1,18-octadec-9-enoic acid (4) . Structural confirmation is achieved through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) analysis (including chemical shifts and coupling constants), and melting point determination. The compound serves as a precursor for synthesizing derivatives with modified chain lengths and functional groups, such as esters and oxo-acids .

Properties

CAS No. |

134439-71-7 |

|---|---|

Molecular Formula |

C15H18O5 |

Molecular Weight |

278.3 g/mol |

IUPAC Name |

(1aR,3aR,6aR,6bS)-1a,2-diformyl-3a-hydroxy-5,5-dimethyl-1,4,6,6a-tetrahydrocyclopropa[e]indene-6b-carboxylic acid |

InChI |

InChI=1S/C15H18O5/c1-12(2)4-10-14(20,6-12)3-9(5-16)13(8-17)7-15(10,13)11(18)19/h3,5,8,10,20H,4,6-7H2,1-2H3,(H,18,19)/t10-,13+,14-,15+/m0/s1 |

InChI Key |

FDKJHHCJPJTFOH-OADPDTJPSA-N |

SMILES |

CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |

Isomeric SMILES |

CC1(C[C@@H]2[C@]3(C[C@]3(C(=C[C@@]2(C1)O)C=O)C=O)C(=O)O)C |

Canonical SMILES |

CC1(CC2C(C1)(C=C(C3(C2(C3)C(=O)O)C=O)C=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9β-Hydroxymarasmic acid belongs to a family of hydroxylated and oxidized fatty acids. Below is a detailed comparison with its analogs based on structural features, synthesis routes, and physicochemical properties:

9,10-Dihydroxy Stearic Acid (5)

- Structure : 18-carbon chain with hydroxyl groups at C-9 and C-10.

- Synthesis: Prepared by dihydroxylation of 1,18-octadec-9-enoic acid (4) .

- Key Differences: Longer chain length (C18 vs. C9) and additional hydroxyl group.

9-Oxo Nonanoic Acid (7)

- Structure : Nine-carbon chain with a ketone group at C-7.

- Synthesis : Derived from 5 or 6 through selective oxidation.

- Key Differences : The absence of a hydroxyl group and presence of a ketone at C-8. This modification reduces hydrogen-bonding capacity compared to 1 , impacting solubility and reactivity .

Hydroxycarboxylic Acid Derivatives (10a–c)

- Examples: 8-Hydroxy octanoic acid (10a) 7-Hydroxy heptanoic acid (10b) 6-Hydroxy hexanoic acid (10c)

- Synthesis : Produced by sodium borohydride reduction of 1 .

- Key Differences : Shorter carbon chains (C6–C8 vs. C9) and hydroxyl groups at varying positions. These derivatives exhibit distinct melting points and solubility profiles due to altered chain lengths and polarity .

Oxo-Carboxylic Acid Derivatives (11a–c)

- Examples: 8-Oxo octanoic acid (11a) 7-Oxo heptanoic acid (11b) 6-Oxo hexanoic acid (11c)

- Synthesis : Oxidation of corresponding hydroxy acids (10a–c ) .

- Key Differences : Ketone groups replace hydroxyls, reducing hydrophilicity. These compounds are more reactive in nucleophilic addition reactions compared to 1 .

Ester Derivatives (9a–b)

- Examples: 8-Octanol ester of 1 (9a) 7-Heptanol ester of 1 (9b)

- Synthesis : Esterification of 1 with alcohols.

- Key Differences : Enhanced lipophilicity due to esterification, making them suitable for hydrophobic matrices or prodrug applications .

Research Implications

For instance:

- Hydrophilic derivatives (e.g., 1 , 10a–c ) may serve as biodegradable surfactants.

- Lipophilic esters (e.g., 9a–b ) could act as drug delivery vehicles.

- Oxo-acids (e.g., 7 , 11a–c ) are valuable intermediates in ketone-based reactions .

Further studies should explore biological activities and industrial applications, leveraging the compound’s modular synthetic pathways .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing 9β-Hydroxymarasmic acid?

- Methodological Answer : Synthesis typically involves [describe general steps, e.g., microbial fermentation or chemical modification of marasmic acid derivatives]. Characterization requires adherence to IUPAC guidelines, including:

- Spectroscopic data : NMR (¹H, ¹³C), HRMS, and IR for structural elucidation .

- Purity validation : HPLC/GC-MS with ≥95% purity thresholds, supported by retention time comparisons and spiking experiments .

- Physical properties : Melting point, solubility profiles, and optical rotation measurements .

Q. How is the biological activity of 9β-Hydroxymarasmic acid typically assessed in preliminary studies?

- Methodological Answer : Standard assays include:

- In vitro bioactivity : Dose-response curves (IC₅₀/EC₅₀) using cell lines relevant to its hypothesized targets (e.g., antimicrobial, anti-inflammatory) .

- Control groups : Positive controls (e.g., known inhibitors) and vehicle-only negative controls to validate assay specificity .

- Statistical rigor : Triplicate experiments with ANOVA or t-tests to confirm significance (p < 0.05) .

Q. What stability considerations are critical for handling 9β-Hydroxymarasmic acid in experimental workflows?

- Methodological Answer : Stability studies should evaluate:

- Storage conditions : Temperature (-20°C vs. 4°C), light exposure, and solvent compatibility (e.g., DMSO vs. aqueous buffers) .

- Degradation markers : Periodic HPLC analysis to detect decomposition products over time .

Advanced Research Questions

Q. How can contradictions in pharmacological data for 9β-Hydroxymarasmic acid be resolved?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Differences in cell line viability, incubation times, or solvent concentrations. Replicate experiments across independent labs with standardized protocols are essential .

- Data normalization : Use of internal standards (e.g., housekeeping genes in qPCR) to minimize batch effects .

- Meta-analysis : Systematic review of primary literature to identify confounding variables (e.g., pH, temperature) .

Q. What experimental designs are optimal for studying 9β-Hydroxymarasmic acid’s mechanism of action in interdisciplinary contexts?

- Methodological Answer :

- Omics integration : Transcriptomics/proteomics to map pathways affected by the compound, paired with knock-out models to validate targets .

- Structural analogs : Compare bioactivity with marasmic acid derivatives to isolate functional groups responsible for observed effects .

- Kinetic studies : Surface plasmon resonance (SPR) or ITC to measure binding affinities and thermodynamics .

Q. How should clustered data (e.g., repeated measurements from the same biological sample) be analyzed in studies of 9β-Hydroxymarasmic acid?

- Methodological Answer :

- Mixed-effects models : Account for nested data structures (e.g., multiple observations per subject) to avoid inflated Type I errors .

- Hierarchical clustering : Identify patterns in dose-response or time-series data .

- Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting clustering thresholds .

Q. What strategies ensure reproducibility of 9β-Hydroxymarasmic acid research across laboratories?

- Methodological Answer :

- Detailed protocols : Publish step-by-step methods, including instrument calibration and reagent lot numbers .

- Open data : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo or Figshare .

- Collaborative validation : Multi-center studies with pre-registered hypotheses to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.